Benzoic acid, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-
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Overview
Description
Benzoic acid, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a benzoic acid moiety linked to a quinazolinone structure, which is further substituted with a phenyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)- typically involves the formation of the quinazolinone core followed by the introduction of the benzoic acid moiety. One common synthetic route begins with the condensation of anthranilic acid with benzoyl chloride to form 2-phenylquinazolin-4(3H)-one. This intermediate is then subjected to further reactions to introduce the benzoic acid group at the 4-position of the quinazolinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free conditions and aqueous media are often preferred in industrial settings to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinazolinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological studies for its potential antimicrobial and anticancer activities.
Medicine: Quinazolinone derivatives, including this compound, are being explored for their therapeutic potential in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of benzoic acid, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: A precursor in the synthesis of benzoic acid, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-.
4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl beta-D-glucopyranoside: Another quinazolinone derivative with similar structural features.
Uniqueness
Benzoic acid, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)- is unique due to the presence of both the benzoic acid and quinazolinone moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
37856-24-9 |
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Molecular Formula |
C21H14N2O3 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-(4-oxo-2-phenylquinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C21H14N2O3/c24-20-17-8-4-5-9-18(17)22-19(14-6-2-1-3-7-14)23(20)16-12-10-15(11-13-16)21(25)26/h1-13H,(H,25,26) |
InChI Key |
UDCJFVPZPKUZGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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